molecular formula C20H21N3O2S B12236162 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12236162
M. Wt: 367.5 g/mol
InChI Key: BWXKEIAGWBLBIA-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines a benzyl group, a cyclopropyl-thiazole moiety, and an octahydropyrrolo[3,4-c]pyrrole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The next step involves the formation of the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core, which can be synthesized through a series of cyclization reactions. The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the intermediate compound in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-[(2-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Uniqueness

The unique combination of the benzyl group, cyclopropyl-thiazole moiety, and octahydropyrrolo[3,4-c]pyrrole-1,3-dione core distinguishes this compound from its analogs. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

5-benzyl-2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C20H21N3O2S/c24-19-16-10-22(9-15-12-26-18(21-15)14-6-7-14)11-17(16)20(25)23(19)8-13-4-2-1-3-5-13/h1-5,12,14,16-17H,6-11H2

InChI Key

BWXKEIAGWBLBIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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